5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10-9(11(17)15-13)6-14-16(10)7-8-4-2-1-3-5-8/h1-6H,7,12-13H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRCQUWTDHLMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various electrophiles; reactions often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as hydrazides.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 1-benzyl and 4-carbohydrazide groups differentiate it from analogs like 3-amino-1-benzylpyrazole-4-carbonitrile (cyano substituent) or phenylhydrazinylidene derivatives .
Key Observations :
- Pharmacological Gaps : Unlike diphenylpyrazole derivatives with confirmed antipyretic and anti-inflammatory activities , the target compound’s biological profile remains uncharacterized in the evidence.
- Hydrazide Utility : The carbohydrazide group in the target compound may enable derivatization into hydrazones or metal chelators, analogous to pyrazolone phenylhydrazones used in metal complexation .
Physicochemical and Commercial Comparisons
Table 3: Commercial and Physicochemical Data
Biological Activity
5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits certain kinases, which play a crucial role in cellular signaling pathways by transferring phosphate groups to specific substrates. This inhibition can significantly affect processes such as cell growth and apoptosis.
Cellular Effects
The compound modulates several cellular processes:
- Cell Growth and Apoptosis : It alters signaling pathways that govern cell proliferation and programmed cell death, potentially leading to therapeutic effects in cancer treatment.
- Gene Expression : By affecting key signaling pathways, it can modify gene expression profiles, influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting their activity.
- Interaction with Receptors : It may also interact with various receptors, altering their function and contributing to its biological activity.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : These may exhibit beneficial effects such as anti-inflammatory or anticancer activities.
- High Doses : Conversely, higher doses could lead to adverse effects or toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Research Findings and Case Studies
Several studies have explored the biological activities of related pyrazole derivatives:
Case Study: Antitumor Activity
A study demonstrated that derivatives of 5-amino-1-benzyl-1H-pyrazole displayed significant antitumor activity against various cancer cell lines. The compound showed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .
Transport and Distribution
The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting the compound's bioavailability and efficacy in vivo.
Subcellular Localization
The activity of this compound is also dependent on its localization within the cell. Targeting signals or post-translational modifications can direct it to specific organelles where it may exert its effects more effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation of precursors like ethyl acetoacetate with benzyl hydrazine derivatives. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst under reflux conditions (80–100°C) in ethanol yields pyrazole intermediates, which are subsequently treated with hydrazine hydrate to form the carbohydrazide moiety . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to hydrazine), solvent purity (≥99% ethanol), and reaction time (6–12 hours) to improve yields (typically 60–75%) . High-purity grades (≥99.9%) can be achieved via recrystallization from ethanol-water mixtures .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., N-H stretch of carbohydrazide at 3200–3300 cm⁻¹, C=O at 1650–1680 cm⁻¹) .
- NMR : H NMR (DMSO-d₆) reveals benzyl protons (δ 4.8–5.2 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and NH₂ signals (δ 8.0–8.5 ppm). C NMR confirms carbonyl carbons (δ 160–170 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming regiochemistry .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carbohydrazide group. Degradation products (e.g., carboxylic acids) are quantified using LC-MS .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Use PyMOL for visualizing binding poses .
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
- MD Simulations : GROMACS assesses dynamic stability in lipid bilayers or protein complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. ineffective results)?
- Methodological Answer : Standardize assays (e.g., CLSI broth microdilution for MIC values) and control variables:
- Strain Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) reference strains .
- Solvent Effects : Use DMSO ≤1% v/v to avoid cytotoxicity artifacts .
- Metabolic Stability : Perform hepatic microsome assays (human/rat) to evaluate if rapid metabolism explains inactivity .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., acylation of the carbohydrazide group)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the pyrazole NH with Boc anhydride to direct acylation to the carbohydrazide .
- Catalysis : Use DMAP (4-dimethylaminopyridine) in DCM to enhance acylation efficiency (yields >85%) .
- Microwave-Assisted Synthesis : Reduce reaction times (10–20 minutes vs. hours) and improve selectivity under controlled temperature (80–100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
